

Technical Guide: **tert-Butyl 4-phenylpiperidine-1-carboxylate**

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Compound of Interest

Compound Name: *Tert-butyl 4-phenylpiperidine-1-carboxylate*

Cat. No.: *B187407*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 4-phenylpiperidine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. This document outlines its chemical synonyms, properties, detailed experimental protocols for its synthesis and analysis, and relevant quantitative data.

Chemical Identity and Synonyms

tert-Butyl 4-phenylpiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a phenyl group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This protecting group allows for the selective modification of other parts of the molecule and can be readily removed under acidic conditions.

Identifier Type	Value
IUPAC Name	tert-butyl 4-phenylpiperidine-1-carboxylate
CAS Number	79099-07-3 (for the piperidone precursor)
Molecular Formula	C ₁₆ H ₂₃ NO ₂
Molecular Weight	261.36 g/mol

A variety of synonyms are used in literature and commercial listings to refer to this compound and its precursors. It is crucial to verify the exact structure and CAS number when sourcing this chemical.

Synthesis of **tert-Butyl 4-phenylpiperidine-1-carboxylate**

The synthesis of **tert-butyl 4-phenylpiperidine-1-carboxylate** is typically achieved through a reductive amination reaction. A common starting material is N-Boc-4-piperidone, which is reacted with an appropriate phenylating agent.

Representative Synthesis Protocol

This protocol describes a representative method for the synthesis of **tert-butyl 4-phenylpiperidine-1-carboxylate** from N-Boc-4-piperidone and aniline.

Materials:

- N-Boc-4-piperidinone
- Aniline
- Acetic acid
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- 2M Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- To a solution of N-Boc-4-piperidinone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane, add acetic acid (1 equivalent).
- Cool the reaction mixture in an ice bath.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
- Allow the reaction to warm to room temperature and stir for 16-24 hours.
- Quench the reaction by the slow addition of 2M NaOH solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification Protocol

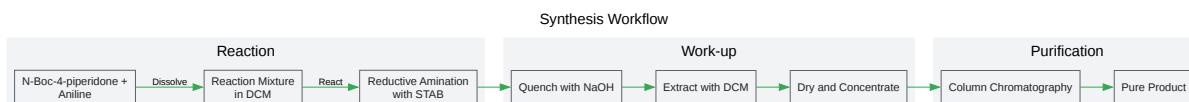
The crude product is purified by flash column chromatography.

Procedure:

- Prepare a silica gel column using a slurry of silica in hexanes.
- Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the dried silica with the adsorbed product onto the column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
- Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

- Combine the pure fractions and remove the solvent under reduced pressure to yield **tert-butyl 4-phenylpiperidine-1-carboxylate** as a white to off-white solid.

Synthesis Workflow Diagram



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Synthesis Workflow Diagram

Analytical Characterization

The structure and purity of the synthesized **tert-butyl 4-phenylpiperidine-1-carboxylate** are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.35 - 7.15	m	5H	Ar-H
4.20	br s	2H	N-CH ₂ (axial)
2.80	t	2H	N-CH ₂ (equatorial)
2.60	m	1H	CH-Ph
1.80	d	2H	CH ₂ (axial)
1.60	m	2H	CH ₂ (equatorial)
1.48	s	9H	C(CH ₃) ₃

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (ppm)	Assignment
154.9	C=O (Boc)
146.8	Ar-C (ipso)
129.5	Ar-CH
126.5	Ar-CH
126.0	Ar-CH
79.7	C(CH ₃) ₃
44.5	N-CH ₂
42.8	CH-Ph
32.5	CH ₂
28.5	C(CH ₃) ₃

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak $[M+H]^+$ would be observed at m/z 262.18.

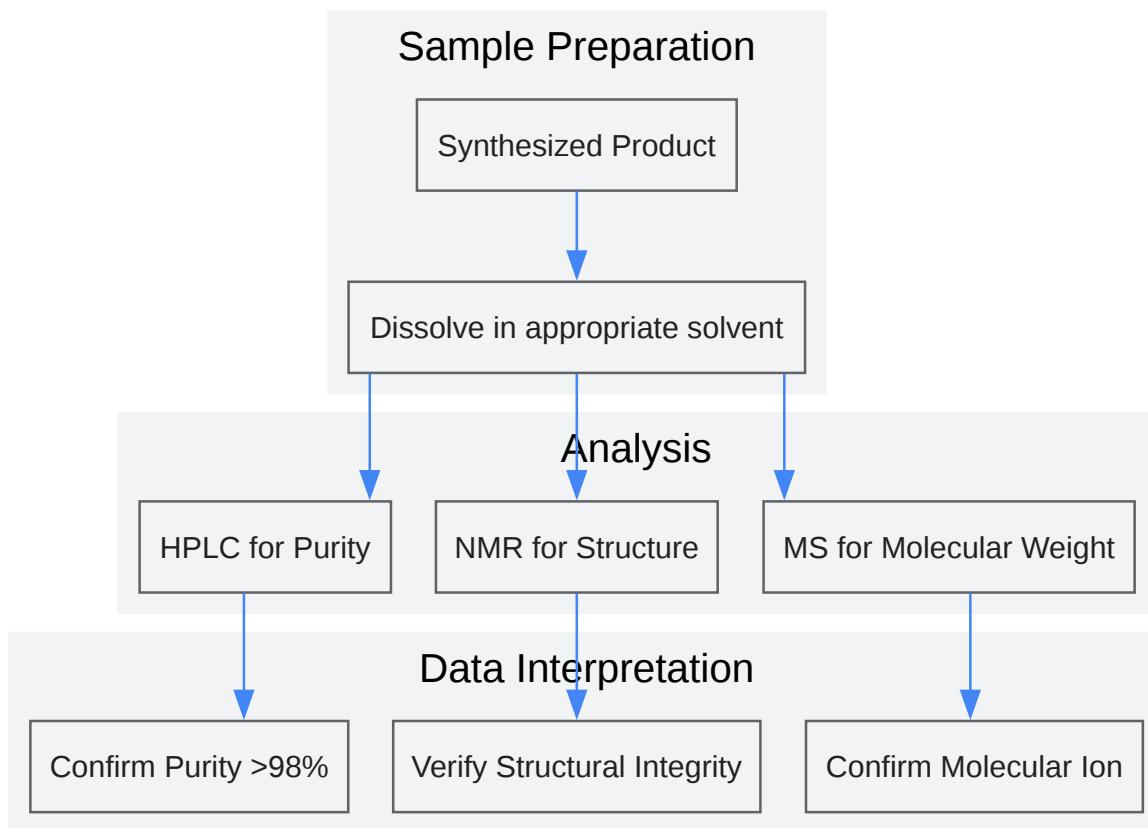
High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed by reverse-phase HPLC.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	10% to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Typical Retention Time	8-10 minutes
Expected Purity	>98%

Analytical Workflow Diagram

Analytical Workflow



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Analytical Workflow Diagram

Applications in Drug Development

tert-Butyl 4-phenylpiperidine-1-carboxylate serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The 4-phenylpiperidine moiety is a common scaffold in central nervous system (CNS) active drugs, including opioids and dopamine receptor ligands. The Boc protecting group facilitates the introduction of various substituents on the piperidine ring or the phenyl group, enabling the generation of diverse chemical libraries for drug discovery programs.

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols provided are representative and may

require optimization for specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety protocols.

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